molecular formula C6H8N4O2 B14630140 Pyridine, 3-(1-methylhydrazino)-2-nitro- CAS No. 57115-44-3

Pyridine, 3-(1-methylhydrazino)-2-nitro-

Cat. No.: B14630140
CAS No.: 57115-44-3
M. Wt: 168.15 g/mol
InChI Key: UBEUZOVHFAHPHD-UHFFFAOYSA-N
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Description

Pyridine, 3-(1-methylhydrazino)-2-nitro- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a nitro group at the 2-position and a 1-methylhydrazino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(1-methylhydrazino)-2-nitro- typically involves the nitration of a pyridine derivative followed by the introduction of the 1-methylhydrazino group. One common method involves the nitration of 3-hydrazinopyridine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position. The resulting 3-hydrazino-2-nitropyridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield Pyridine, 3-(1-methylhydrazino)-2-nitro-.

Industrial Production Methods

Industrial production of Pyridine, 3-(1-methylhydrazino)-2-nitro- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(1-methylhydrazino)-2-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of 3-(1-methylhydrazino)-2-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 3-(1-methylhydrazino)-2-nitro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Pyridine, 3-(1-methylhydrazino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazino group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Pyridine, 3-(1-methylhydrazino)-2-nitro- can be compared with other similar compounds such as:

    3-nitropyridine: Lacks the hydrazino group, making it less reactive in certain substitution reactions.

    2-nitropyridine: Has the nitro group at a different position, affecting its reactivity and biological activity.

    3-(1-methylhydrazino)pyridine: Lacks the nitro group, making it less versatile in redox reactions.

The uniqueness of Pyridine, 3-(1-methylhydrazino)-2-nitro- lies in its combination of a nitro group and a hydrazino group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

57115-44-3

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

1-methyl-1-(2-nitropyridin-3-yl)hydrazine

InChI

InChI=1S/C6H8N4O2/c1-9(7)5-3-2-4-8-6(5)10(11)12/h2-4H,7H2,1H3

InChI Key

UBEUZOVHFAHPHD-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(N=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

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